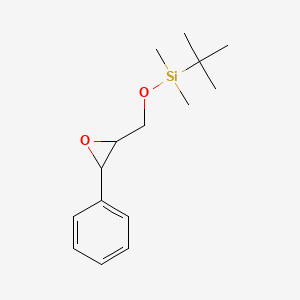
tert-Butyldimethyl((3-phenyloxiran-2-yl)methoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyldimethyl((3-phenyloxiran-2-yl)methoxy)silane: is a compound that belongs to the class of organosilicon compounds It features a tert-butyldimethylsilyl (TBDMS) group attached to a 3-phenyloxirane moiety through a methoxy linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyldimethyl((3-phenyloxiran-2-yl)methoxy)silane typically involves the reaction of tert-butyldimethylsilyl chloride with a suitable precursor, such as 3-phenyloxirane, in the presence of a base like triethylamine. The reaction is usually carried out in an anhydrous solvent such as dichloromethane under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring stringent control over reaction conditions to maintain product purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyldimethyl((3-phenyloxiran-2-yl)methoxy)silane can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols or other oxidized products.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The methoxy group can be substituted with other nucleophiles, and the TBDMS group can be selectively removed under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as halides or amines can be employed for substitution reactions.
Major Products:
Oxidation: Formation of diols or epoxides.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted silanes.
Applications De Recherche Scientifique
Chemistry: tert-Butyldimethyl((3-phenyloxiran-2-yl)methoxy)silane is used as a protecting group for alcohols and amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthetic procedures.
Biology: In biological research, this compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: The compound’s derivatives are explored for potential pharmaceutical applications, including drug delivery systems and as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-Butyldimethyl((3-phenyloxiran-2-yl)methoxy)silane involves its ability to act as a protecting group. The TBDMS group can be selectively attached to or removed from functional groups, thereby controlling the reactivity of the molecule. This selective protection and deprotection are crucial in multi-step organic synthesis, allowing for the sequential modification of complex molecules.
Comparaison Avec Des Composés Similaires
- tert-Butyldimethyl(2-propynyloxy)silane
- tert-Butyldimethylsilane
- tert-Butyl(chloro)diphenylsilane
Comparison:
- tert-Butyldimethyl(2-propynyloxy)silane: Similar in structure but contains a propynyloxy group instead of a phenyloxirane moiety. It is used in different synthetic applications.
- tert-Butyldimethylsilane: Lacks the oxirane and methoxy groups, making it less versatile in terms of functional group protection.
- tert-Butyl(chloro)diphenylsilane: Contains a diphenylsilane structure with a chloro substituent, used in different chemical reactions and applications.
The uniqueness of tert-Butyldimethyl((3-phenyloxiran-2-yl)methoxy)silane lies in its combination of the TBDMS protecting group with the reactive phenyloxirane moiety, making it a valuable tool in organic synthesis and research.
Propriétés
Numéro CAS |
121618-58-4 |
|---|---|
Formule moléculaire |
C15H24O2Si |
Poids moléculaire |
264.43 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-[(3-phenyloxiran-2-yl)methoxy]silane |
InChI |
InChI=1S/C15H24O2Si/c1-15(2,3)18(4,5)16-11-13-14(17-13)12-9-7-6-8-10-12/h6-10,13-14H,11H2,1-5H3 |
Clé InChI |
WXMODQFAOXORTP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1C(O1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,3,3-Tetrafluoro-2-{1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propoxy}propanenitrile](/img/structure/B14296046.png)

![1-(Hexadecyloxy)-3-{[2-(2-hydroxyethoxy)ethyl]amino}propan-2-ol](/img/structure/B14296053.png)
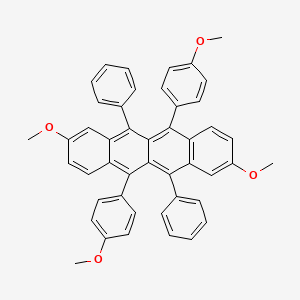
![{2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol](/img/structure/B14296080.png)
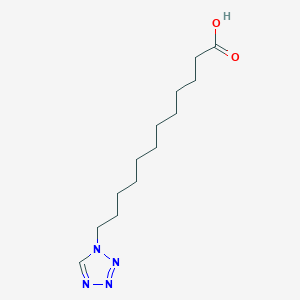



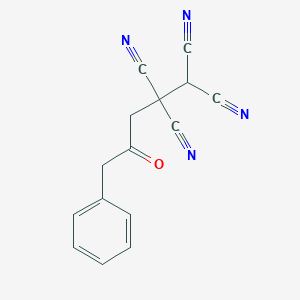
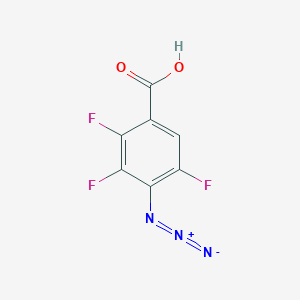

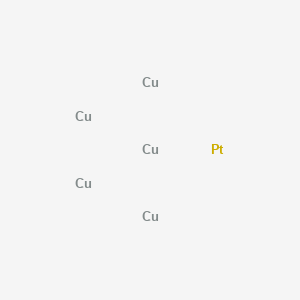
![Methyl 9-[5-(1-butoxybutyl)furan-2-YL]nonanoate](/img/structure/B14296115.png)
